3-(1-Methylpyrrolidin-2-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

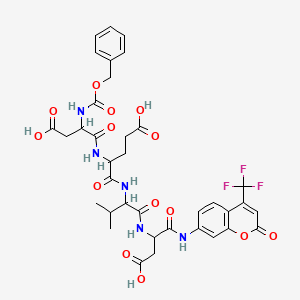

RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine compound. It is a photoreactive molecule that releases nicotine upon exposure to visible light. This compound is particularly useful in neuroscience research due to its ability to precisely control the release of nicotine, allowing for detailed studies of nicotinic acetylcholine receptors (nAChRs) and their role in various physiological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of RuBi-Nicotine involves the coordination of nicotine to a ruthenium-bisbipyridine complex. The general synthetic route includes the following steps:

Preparation of Ruthenium-Bisbipyridine Complex: The ruthenium complex is synthesized by reacting ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent.

Coordination of Nicotine: Nicotine is then coordinated to the ruthenium complex under controlled conditions, typically involving the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction temperatures.

Industrial Production Methods

While specific industrial production methods for RuBi-Nicotine are not widely documented, the general principles of coordination chemistry and photochemistry are applied. The production process would involve scaling up the laboratory synthesis methods, ensuring purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

RuBi-Nicotine primarily undergoes photochemical reactions. Upon irradiation with visible light, the ruthenium complex absorbs the light energy, leading to the cleavage of the nicotine-ruthenium bond and the release of free nicotine .

Common Reagents and Conditions

Reagents: Ruthenium trichloride, 2,2’-bipyridine, nicotine, reducing agents (e.g., sodium borohydride).

Conditions: Photolysis is typically carried out using visible light sources (450–500 nm) under aqueous conditions.

Major Products

The major product of the photochemical reaction is free nicotine, which can then interact with biological targets such as nAChRs .

Aplicaciones Científicas De Investigación

RuBi-Nicotine has a wide range of applications in scientific research:

Neuroscience: Used to study the role of nAChRs in neuronal signaling and behavior by providing precise control over nicotine release.

Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its interactions with various receptors.

Cell Biology: Utilized in experiments to investigate cellular responses to nicotine at a controlled rate.

Optopharmacology: Employed in optopharmacological studies to modulate receptor activity with high spatial and temporal resolution.

Mecanismo De Acción

RuBi-Nicotine exerts its effects through the controlled release of nicotine upon exposure to visible light. The released nicotine then binds to nAChRs, which are ligand-gated ion channels. This binding leads to the opening of the ion channels, allowing the influx of cations such as sodium and calcium, resulting in neuronal depolarization and subsequent action potentials .

Comparación Con Compuestos Similares

Similar Compounds

RuBi-Glutamate: Another ruthenium-based caged compound used for the controlled release of glutamate.

PA-Nicotine: A photoactivatable nicotine compound that releases nicotine upon UV illumination.

Uniqueness

RuBi-Nicotine is unique due to its high quantum yield in the visible region of the spectrum and its rapid uncaging kinetics. This makes it particularly suitable for in vivo studies where precise control over nicotine release is required .

Conclusion

RuBi-Nicotine is a valuable tool in scientific research, offering precise control over nicotine release for studying nAChRs and their physiological roles. Its unique properties and wide range of applications make it a significant compound in the fields of neuroscience, pharmacology, and optopharmacology.

Propiedades

Fórmula molecular |

C40H44Cl2N8Ru |

|---|---|

Peso molecular |

808.8 g/mol |

Nombre IUPAC |

3-(1-methylpyrrolidin-2-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |

InChI |

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2 |

Clave InChI |

BQXVYFYPLMVART-UHFFFAOYSA-L |

SMILES canónico |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-(octa-2,4-dienoylamino)-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B13385952.png)

![{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)

![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)

![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)

![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)